2-(Trifluoromethyl)quinolin-4-ol

Physicochemical characterization Crystal engineering Purity assessment

2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4; synonyms: 4-hydroxy-2-(trifluoromethyl)quinoline, 2-trifluoromethyl-4-quinolinol) is a trifluoromethyl-substituted quinolin-4-ol derivative with molecular formula C₁₀H₆F₃NO and molecular weight 213.16 g/mol. The compound exists as a white to yellow crystalline solid with a melting point of 209–211 °C.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1701-18-4
Cat. No. B159695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinolin-4-ol
CAS1701-18-4
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
InChIKeySUNAMHNJYSQUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4): Physicochemical Identity and Procurement-Relevant Classification


2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4; synonyms: 4-hydroxy-2-(trifluoromethyl)quinoline, 2-trifluoromethyl-4-quinolinol) is a trifluoromethyl-substituted quinolin-4-ol derivative with molecular formula C₁₀H₆F₃NO and molecular weight 213.16 g/mol [1]. The compound exists as a white to yellow crystalline solid with a melting point of 209–211 °C . It belongs to the broader class of halogenated quinolin-4-ols that serve as key building blocks in medicinal chemistry and agrochemical research, with the 2-CF₃ substituent imparting distinct electronic and steric properties compared to non-fluorinated or alternatively substituted analogs [2].

Why 2-(Trifluoromethyl)quinolin-4-ol Cannot Be Casually Substituted by Other Quinolin-4-ol Analogs


Quinolin-4-ol derivatives with varying 2-position substituents exhibit fundamentally different molecular recognition profiles, pharmacokinetic behavior, and synthetic reactivity. The electron-withdrawing trifluoromethyl group at C-2 dramatically alters the electron density distribution of the quinoline ring, the keto–enol tautomeric equilibrium, and the molecule's capacity for non-covalent interactions (notably fluorine-mediated close contacts) relative to 2-H, 2-CH₃, or 2-Cl analogs [1]. These differences manifest in divergent melting points, crystal packing motifs, target-binding affinities, and downstream derivatization efficiency. Procurement of an incorrect 2-substituted analog for a synthetic route optimized around 2-(trifluoromethyl)quinolin-4-ol risks reaction failure, altered regioselectivity, or loss of biological potency [2].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)quinolin-4-ol Relative to Its Closest Analogs


Melting Point Elevation: 2-(Trifluoromethyl)quinolin-4-ol vs. Parent Quinolin-4-ol

2-(Trifluoromethyl)quinolin-4-ol exhibits a melting point of 209–211 °C , which is approximately 7–11 °C higher than the parent unsubstituted quinolin-4-ol (200–202 °C) . This elevation is consistent with enhanced intermolecular interactions—including strong C–F⋯H, C–F⋯C, and C–F⋯O close contacts—introduced by the 2-CF₃ group, as confirmed by Hirshfeld surface analysis [1].

Physicochemical characterization Crystal engineering Purity assessment

Fluorine-Mediated Intermolecular Contact Propensity: 47% Total F⋯Atom Close Contacts in the Crystal Lattice of 2-(Trifluoromethyl)quinolin-4-ol

Hirshfeld surface analysis of 2-(trifluoromethyl)quinolin-4-ol (compound 1 in the study) reveals that 47% of all intermolecular close contacts in its crystal lattice involve fluorine atoms (F⋯F, F⋯H/H⋯F, F⋯C/C⋯F, F⋯O/O⋯F, F⋯N/N⋯F) [1]. This is approximately 2.35-fold higher than the lower bound (ca. 20%) observed across a benchmark set of 20 trifluoromethylated compounds [1]. In contrast, non-fluorinated quinolin-4-ol analogs such as quinolin-4-ol (CAS 611-36-9) or 2-methylquinolin-4-ol lack such fluorine-mediated interactions entirely, demonstrating fundamentally different crystal packing and potential biomolecular recognition properties.

Crystal engineering Hirshfeld surface analysis Fluorine interactions

Herbicidal Selectivity Patent: Exclusive Use of 2-Trifluoromethyl-4-quinolinols as Pre-Emergence Herbicides

UK Patent GB1419788A specifically claims and exemplifies 2-trifluoromethyl-4-quinolinols as herbicidal agents for pre-emergence and post-emergence weed control [1]. The patent describes that compounds bearing the 2-CF₃ group demonstrate herbicidal activity at application rates that are efficacious against a broad spectrum of weeds while showing crop selectivity. The invention explicitly distinguishes 2-trifluoromethyl-substituted quinolin-4-ols from other 2-substituted analogs (e.g., 2-CH₃, 2-Cl, 2-H), which are not claimed within the same patent family for this specific herbicidal mode of action.

Agrochemical Herbicide Weed control

Nucleotide Pyrophosphatase (NPP) Inhibitor Scaffold: 2-Trifluoromethylquinoline Core as Privileged Chemotype

Arylated 2-trifluoromethylquinoline derivatives, synthesized via regioselective Suzuki-Miyaura coupling from 2-(trifluoromethyl)quinolin-4-ol precursors, were evaluated as nucleotide pyrophosphatase (NPP1 and NPP3) inhibitors, with several derivatives demonstrating nanomolar-range inhibitory activity [1]. In contrast, non-fluorinated quinoline-based NPP inhibitors reported in the same study and in related work (e.g., Hayat et al., 2019) showed substantially weaker or no NPP inhibition, underscoring the critical role of the 2-CF₃ substituent in achieving nanomolar potency at this target [2].

Medicinal chemistry Enzyme inhibition Nucleotide pyrophosphatase

Photosystem II Activity Modulation: Trifluoromethyl-Dependent Functional Differentiation Among Hydroxyquinolines

A QSAR model developed for photosystem II (PSII) inhibitors demonstrated that 2-trifluoromethyl-4-hydroxyquinoline derivatives exhibit a distinct inhibitory potency profile compared to structurally related 1,8-naphthyridin-4-ones and non-fluorinated hydroxyquinolines [1]. The position, size, and polarity of the 2-CF₃ substituent were identified as dominant factors controlling PSII inhibitory potency, accounting for approximately 87% of the variance in activity (r² ≈ 0.87) in the four-parameter QSAR model [1]. Complementary studies have shown that 2-(trifluoromethyl)quinolin-4-ol enhances PSII activity in vitro and binds to the PSII antenna complex, altering its connectivity , whereas non-fluorinated quinolin-4-ols do not exhibit comparable PSII modulation.

Photosynthesis research Photosystem II Agrochemical discovery

Procurement-Relevant Application Scenarios for 2-(Trifluoromethyl)quinolin-4-ol


Medicinal Chemistry: NPP Inhibitor Lead Optimization Programs

Research groups targeting nucleotide pyrophosphatase (NPP1/NPP3) for oncology or inflammatory disease indications should procure 2-(trifluoromethyl)quinolin-4-ol as the foundational building block for constructing arylated 2-trifluoromethylquinoline libraries. The 2-CF₃ substituent is essential for achieving nanomolar NPP inhibition; non-fluorinated quinolin-4-ol analogs yield substantially weaker enzymatic inhibition and are not suitable surrogates [1].

Agrochemical Discovery: Photosystem II-Targeted Herbicide Development

Agrochemical R&D teams developing next-generation PSII-inhibiting herbicides should use 2-(trifluoromethyl)quinolin-4-ol as a privileged scaffold. The validated QSAR model (r² ≈ 0.87) that incorporates CF₃-specific parameters provides a predictive framework for potency optimization that does not apply to non-fluorinated hydroxyquinolines [2]. Additionally, the herbicidal method patent GB1419788A specifically protects 2-trifluoromethyl-4-quinolinols for weed control applications [3].

Crystal Engineering and Solid-State Formulation Studies

For solid-state chemistry programs investigating co-crystal design, polymorph screening, or amorphous solid dispersion formulation, 2-(trifluoromethyl)quinolin-4-ol offers a uniquely characterized system. Its crystal structure has been solved, and its Hirshfeld surface has been quantitatively analyzed, revealing that 47% of all intermolecular close contacts involve fluorine atoms [4]. This fluorine-centric interaction profile is entirely absent in non-fluorinated quinolin-4-ol analogs and provides a rational basis for selecting this compound for fluorine-mediated crystal engineering studies.

Synthetic Methodology: Regioselective Derivatization Platform

Synthetic chemistry laboratories developing regioselective coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) on quinoline scaffolds should select 2-(trifluoromethyl)quinolin-4-ol as a model substrate. The 2-CF₃ group exerts a strong electron-withdrawing effect that modulates the reactivity of the 4-OH position and directs regioselective functionalization at the quinoline core, as demonstrated in the chemoselective synthesis of arylated 2-trifluoromethylquinolines [1]. The corresponding 2-H or 2-CH₃ analogs exhibit fundamentally different reactivity profiles.

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